![molecular formula C16H14N6O4 B2769210 1-(benzo[d][1,3]dioxol-5-yl)-3-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea CAS No. 1396814-97-3](/img/structure/B2769210.png)
1-(benzo[d][1,3]dioxol-5-yl)-3-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(benzo[d][1,3]dioxol-5-yl)-3-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea is a useful research compound. Its molecular formula is C16H14N6O4 and its molecular weight is 354.326. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-(benzo[d][1,3]dioxol-5-yl)-3-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. It begins with the preparation of the benzo[d][1,3]dioxole moiety, followed by the introduction of the tetrazole ring through a series of coupling reactions. The final product is usually purified using chromatographic techniques to ensure high purity for biological testing.
Anticancer Activity
Recent studies have highlighted the anticancer properties of related compounds within the same structural family. For instance, derivatives containing the benzo[d][1,3]dioxole structure have shown significant antitumor activity against various cancer cell lines:
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
This compound | HepG2 | TBD | |
1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea) | HCT116 | 1.54 | |
1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea) | MCF7 | 4.52 |
These compounds exhibit IC50 values lower than that of standard chemotherapeutic agents like doxorubicin, indicating their potential as effective anticancer agents.
The mechanisms underlying the anticancer effects include:
- EGFR Inhibition : The compound may inhibit epidermal growth factor receptor (EGFR) signaling pathways, which are often overactive in cancers.
- Apoptosis Induction : Studies utilizing annexin V-FITC assays have demonstrated that these compounds can induce apoptosis in cancer cells.
- Cell Cycle Arrest : Analysis has shown that these compounds can disrupt normal cell cycle progression in cancer cells.
Other Biological Activities
In addition to anticancer properties, compounds structurally related to This compound have also been evaluated for other biological activities:
Antimicrobial Activity
Some derivatives exhibit antimicrobial properties against various bacterial strains. For example:
Antioxidant Activity
Research has indicated potential antioxidant activities in related compounds. A study showed that certain derivatives could scavenge free radicals effectively.
Case Studies
A notable case study involved a series of benzo[d][1,3]dioxole derivatives where researchers explored their cytotoxic effects on multiple cancer cell lines. The findings suggested a correlation between structural modifications and increased cytotoxicity.
Applications De Recherche Scientifique
Antibacterial Activity
Research has shown that derivatives of compounds containing the benzo[d][1,3]dioxole moiety exhibit significant antibacterial properties. For instance, a series of related compounds were synthesized and tested against various Gram-positive and Gram-negative bacteria. Notably, compounds with similar structural features demonstrated high antibacterial activity, with minimum inhibitory concentrations (MICs) indicating effectiveness against strains such as Staphylococcus aureus and Escherichia coli .
Compound | Bacterial Strain | MIC (nM) |
---|---|---|
4e | Sarcina | 80 |
4e | Staphylococcus aureus | 110 |
6c | Sarcina | 90 |
Anticancer Properties
The compound's potential as an anticancer agent is supported by studies indicating its ability to inhibit cell proliferation in various cancer cell lines. The incorporation of the tetrazole ring has been linked to enhanced anticancer activity. For example, derivatives of tetrazole have shown promising results in inhibiting tumor growth in vitro and in vivo models .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. The presence of the benzo[d][1,3]dioxole and tetrazole moieties contributes to its biological activities. Modifications in these groups can lead to variations in potency and selectivity against specific targets.
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties, making it a candidate for further research in inflammatory disease treatments. Studies have indicated that related compounds can reduce inflammation markers in cellular models .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that may include condensation reactions between appropriate precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Propriétés
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O4/c1-21-16(24)22(20-19-21)12-5-2-10(3-6-12)17-15(23)18-11-4-7-13-14(8-11)26-9-25-13/h2-8H,9H2,1H3,(H2,17,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQYHCBAZWWEKRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.